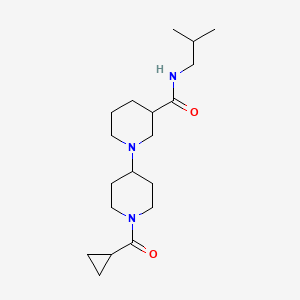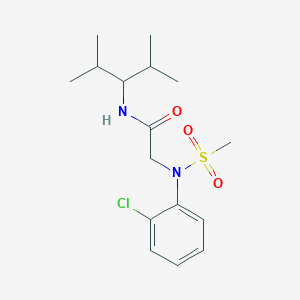amino]-N-methylpropanamide](/img/structure/B3922104.png)
2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide
Descripción general
Descripción
2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide, also known as FUB-AMB, is a synthetic cannabinoid that is structurally similar to the active ingredient found in marijuana. FUB-AMB is a research chemical that is commonly used in scientific studies to understand the effects of cannabinoids on the human body.
Mecanismo De Acción
2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and body. This binding activates the receptors, leading to a range of physiological effects. This compound has been shown to have a higher affinity for cannabinoid receptors than THC, which may contribute to its stronger effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects, similar to THC. This compound has also been shown to have sedative and anxiolytic effects, which may make it useful in the treatment of anxiety and sleep disorders. However, this compound has also been shown to have negative effects on the cardiovascular system, including increased heart rate and blood pressure, which may limit its use in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide in lab experiments is its structural similarity to THC, which allows for direct comparison of the effects of synthetic cannabinoids to those of natural cannabinoids. This compound is also relatively easy to synthesize and has a well-documented synthesis method. However, this compound has limitations in terms of its potential negative effects on the cardiovascular system, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide. One area of interest is the development of safer synthetic cannabinoids that do not have negative effects on the cardiovascular system. Another area of interest is the investigation of the effects of this compound on the endocannabinoid system in different populations, such as children and the elderly. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide is commonly used in scientific studies to understand the effects of cannabinoids on the human body. It is often used as a reference compound to compare the effects of other synthetic cannabinoids. This compound has been shown to have similar effects to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana, including analgesic, anti-inflammatory, and antiemetic effects. This compound has also been used in studies to investigate the effects of cannabinoids on the endocannabinoid system, which plays a key role in regulating many physiological processes.
Propiedades
IUPAC Name |
2-[[3-(furan-2-yl)phenyl]methyl-methylamino]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(16(19)17-2)18(3)11-13-6-4-7-14(10-13)15-8-5-9-20-15/h4-10,12H,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALJILWYUQJRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N(C)CC1=CC(=CC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-dihydro-5-acenaphthylenyl(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B3922025.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922026.png)

acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-phenylethanediamide](/img/structure/B3922051.png)
![5-(3-bromobenzylidene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3922054.png)
![(1,3-benzothiazol-2-ylmethyl){[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methylamine](/img/structure/B3922056.png)
![5-nitro-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B3922062.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922068.png)
![N-methyl-N-({1-[1-(propylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)propan-2-amine](/img/structure/B3922071.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3922078.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B3922082.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B3922096.png)